5-Bromo-2-(phenylthio)pyridine 5-Bromo-2-(phenylthio)pyridine
Brand Name: Vulcanchem
CAS No.: 19520-27-5
VCID: VC21321978
InChI: InChI=1S/C11H8BrNS/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
SMILES: C1=CC=C(C=C1)SC2=NC=C(C=C2)Br
Molecular Formula: C11H8BrNS
Molecular Weight: 266.16 g/mol

5-Bromo-2-(phenylthio)pyridine

CAS No.: 19520-27-5

Cat. No.: VC21321978

Molecular Formula: C11H8BrNS

Molecular Weight: 266.16 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(phenylthio)pyridine - 19520-27-5

Specification

CAS No. 19520-27-5
Molecular Formula C11H8BrNS
Molecular Weight 266.16 g/mol
IUPAC Name 5-bromo-2-phenylsulfanylpyridine
Standard InChI InChI=1S/C11H8BrNS/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
Standard InChI Key YTXIOQKCKQRXRZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=NC=C(C=C2)Br
Canonical SMILES C1=CC=C(C=C1)SC2=NC=C(C=C2)Br

Introduction

Chemical Structure and Properties

IUPAC Name and Identifiers

The compound is formally known as 5-bromo-2-phenylsulfanylpyridine according to IUPAC nomenclature. It is identified by the CAS number 19520-27-5 and has the molecular formula C₁₁H₈BrNS. Its structure can be represented by various identifiers, including:

  • InChI: InChI=1S/C11H8BrNS/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H

  • InChI Key: YTXIOQKCKQRXRZ-UHFFFAOYSA-N

  • Canonical SMILES: C1=CC=C(C=C1)SC2=NC=C(C=C2)Br

Molecular Properties

5-Bromo-2-(phenylthio)pyridine has a molecular weight of 266.16 g/mol. Its structure consists of a pyridine ring with a bromine atom at position 5 and a phenylthio group at position 2. This arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential biological interactions.

The compound's structural features contribute to its reactivity profile. The bromine atom at position 5 serves as a potential site for nucleophilic substitution and coupling reactions, while the phenylthio group introduces specific electronic effects and can participate in various transformations, including oxidation reactions.

Synthesis Methods

Synthetic Routes

The synthesis of 5-Bromo-2-(phenylthio)pyridine typically involves the bromination of 2-(phenylthio)pyridine. This transformation can be accomplished through several synthetic pathways, with the most common approach involving the selective bromination at the 5-position of the pyridine ring.

An alternative synthetic route might involve the formation of the carbon-sulfur bond through the reaction of 5-bromo-2-halopyridine with thiophenol under appropriate conditions. This approach would take advantage of the nucleophilic aromatic substitution at the 2-position, followed by or preceded by bromination at the 5-position.

Reaction Conditions

The bromination reaction typically employs brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is usually carried out in inert solvents such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position.

For industrial-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the bromination process, leading to higher-quality product with fewer impurities.

Chemical Reactions

Types of Reactions

5-Bromo-2-(phenylthio)pyridine can participate in various chemical transformations, making it a versatile building block in organic synthesis. The major types of reactions include:

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(phenylthio)pyridine has significant applications in medicinal chemistry, particularly in the development of compounds with therapeutic potential:

Antimicrobial Research: Derivatives of this compound have shown promise against various pathogens, including studies indicating activity against Mycobacterium tuberculosis and multidrug-resistant strains of bacteria.

Anticancer Investigations: The compound and its derivatives are being explored for their antitumor effects, with research focusing on their potential to target specific cancer cell lines.

The presence of both the bromine atom and the phenylthio group provides multiple sites for structural modification, allowing medicinal chemists to fine-tune the properties of derivative compounds to enhance their efficacy and selectivity.

Organic Synthesis

As a versatile building block in organic synthesis, 5-Bromo-2-(phenylthio)pyridine facilitates the creation of complex molecular structures:

Heterocycle Synthesis: The compound serves as a starting material for the synthesis of various heterocyclic systems with potential applications in pharmaceuticals and materials science.

Library Development: Its reactivity profile makes it suitable for the generation of compound libraries for biological screening and structure-activity relationship studies.

Material Science

In material science, 5-Bromo-2-(phenylthio)pyridine and its derivatives contribute to the development of advanced materials:

Coordination Chemistry: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Optoelectronic Materials: Derivatives of this compound have been investigated for use in organic light-emitting diodes (OLEDs) as phosphorescent emitters due to their efficient light-emitting properties.

Biological Activity

Antimicrobial Properties

Research has indicated that pyridine derivatives, including 5-Bromo-2-(phenylthio)pyridine, exhibit antimicrobial properties. Studies have highlighted that similar compounds demonstrated significant activity against various bacterial strains.

The mechanism of antimicrobial action likely involves the interaction of the compound with specific bacterial targets, possibly disrupting essential cellular processes. The bromine atom and the phenylthio group may contribute to the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Antitumor Properties

Preliminary studies have assessed the antitumor potential of 5-Bromo-2-(phenylthio)pyridine and related compounds. Derivatives of pyridine compounds have shown cytotoxic effects against cancer cell lines, such as HepG2 (human liver carcinoma) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective inhibition of cell proliferation.

The antitumor activity may be related to the compound's ability to interfere with specific cellular pathways involved in cancer cell growth and survival. Further studies are needed to elucidate the precise mechanism of action and to develop more potent and selective anticancer agents based on this scaffold.

Other Biological Activities

Beyond antimicrobial and antitumor activities, 5-Bromo-2-(phenylthio)pyridine and its derivatives may possess other biological properties worth investigating:

Antileishmanial Activity: Related compounds have been evaluated against Leishmania donovani, suggesting potential applications in parasitic disease treatment.

Enzymatic Inhibition: The compound's structure suggests potential interactions with various enzymes, which could be explored for therapeutic applications in metabolic disorders or inflammatory conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-2-(phenylthio)pyridine varies depending on the specific biological context. In general, the bromine atom and the phenylthio group can participate in various interactions with biological targets:

Receptor Binding: The compound may interact with specific receptors, influencing signaling pathways and cellular responses.

Enzyme Inhibition: It may act as an inhibitor of specific enzymes, potentially affecting metabolic processes or other cellular functions.

DNA/RNA Interaction: The compound might interact with nucleic acids, potentially affecting replication, transcription, or translation processes.

Comparison with Similar Compounds

To better understand the unique properties of 5-Bromo-2-(phenylthio)pyridine, it is instructive to compare it with structurally related compounds:

2-(Phenylthio)pyridine: This compound lacks the bromine atom at the 5-position, resulting in different reactivity and potentially different biological properties.

5-Bromo-2-methylpyridine: This compound contains a methyl group instead of a phenylthio group at position 2, leading to distinct electronic properties and biological activities.

5-Bromo-2-chloropyridine: With a chlorine atom instead of a phenylthio group at position 2, this compound exhibits different reactivity patterns and biological interactions.

5-Bromo-2-(2-phenylethynyl)pyridine: This compound contains a phenylethynyl group instead of a phenylthio group, resulting in a rigid, linear structure with extended conjugation, as opposed to the more flexible phenylthio group .

The uniqueness of 5-Bromo-2-(phenylthio)pyridine lies in the specific combination of the bromine atom and the phenylthio group, which confers distinct reactivity and potential applications.

Data Tables

Physical and Chemical Properties of 5-Bromo-2-(phenylthio)pyridine

PropertyValueSource
IUPAC Name5-bromo-2-phenylsulfanylpyridine
Molecular FormulaC₁₁H₈BrNS
Molecular Weight266.16 g/mol
InChIInChI=1S/C11H8BrNS/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
InChI KeyYTXIOQKCKQRXRZ-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)SC2=NC=C(C=C2)Br
CAS Number19520-27-5
AppearanceNot specified in sources-
Melting PointNot specified in sources-
SolubilityNot specified in sources-

Biological Activity Overview

Biological ActivityFindingsSource
Antimicrobial ActivityDerivatives show promise against various pathogens, including multidrug-resistant strains
Antitumor PropertiesDerivatives exhibit cytotoxic effects against cancer cell lines like HepG2 and MDA-MB-231
Cytotoxicity AssessmentIn vitro studies on HepG2 cells revealed low cytotoxicity at higher concentrations (>100 μM)
Structure-Activity RelationshipPresence of both bromine and phenylthio groups enhances biological activity through improved binding interactions
Antileishmanial ActivityRelated compounds evaluated against Leishmania donovani with enhanced efficacy due to specific substitutions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator